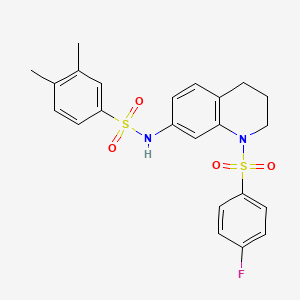

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide” is a chemical compound that belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis

The molecular structure of “N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide” can be characterized by various spectroscopic techniques. For instance, a related compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Aplicaciones Científicas De Investigación

G Protein-Coupled Receptor GPR35 Agonists

Research on chromen derivatives, closely related to N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide, has revealed their potential as potent and selective agonists for the orphan G protein-coupled receptor GPR35. These findings suggest a valuable pharmacological tool for elucidating the receptor's physiological role and its potential as a future drug target (Funke et al., 2013).

Antimicrobial Activity

Novel Zn(II) metal complexes derived from heterocyclic Schiff base ligands, which include chromen-2-one derivatives, have been synthesized and characterized. These complexes demonstrated significant antimicrobial activity against various bacterial strains and fungi, highlighting their potential as therapeutic agents (Yamgar et al., 2014).

Photocatalytic Applications

The use of adsorbents as supports for Titanium Dioxide (TiO2) loading, including chromen derivatives, has shown to enhance the rate of mineralization of organic pollutants. This application in photocatalysis demonstrates the compound's potential in environmental remediation technologies (Torimoto et al., 1996).

Antioxidant Properties

Investigations into the antioxidant properties of 4-hydroxycoumarin derivatives, related structurally to N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide, have provided insights into their potential therapeutic applications. These compounds exhibit significant free radical scavenging activity, suggesting their use in preventing oxidative stress-related diseases (Stanchev et al., 2009).

Material Science

In material science, chromen derivatives are explored for their properties in the synthesis of novel materials, such as photochromic materials and components in electronic devices. Their unique chemical and physical properties make them suitable for a wide range of applications, from sensors to advanced functional materials (Rawat et al., 2006).

Direcciones Futuras

The future directions for the research on “N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide” could include exploring its potential biological and pharmacological activities, given the diverse activities exhibited by coumarin derivatives . Further studies could also focus on optimizing its synthesis and exploring its mechanism of action.

Propiedades

IUPAC Name |

N-(7-hydroxy-2-oxochromen-3-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-10-2-4-11(5-3-10)16(20)18-14-8-12-6-7-13(19)9-15(12)22-17(14)21/h2-9,19H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPAEDYZTPQITG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C(C=C3)O)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2717365.png)

![[1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine](/img/structure/B2717369.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2717373.png)

![1-(Cyclopropylcarbonyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2717376.png)

![2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B2717377.png)

![4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2717387.png)